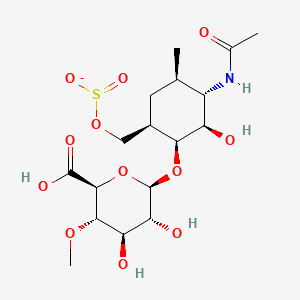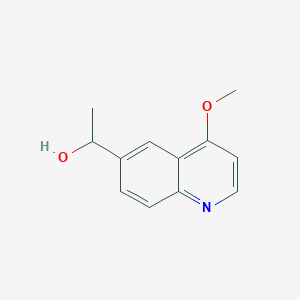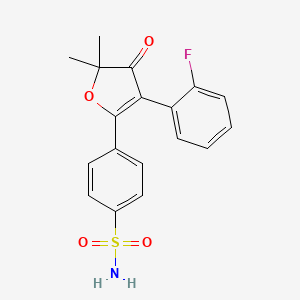
4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Preparation Methods
One common synthetic route involves the reaction of 2-fluorobenzaldehyde with a suitable diene to form the furan ring, followed by sulfonation to introduce the sulfonamide group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Its antibacterial and antiviral properties make it a candidate for studying the mechanisms of microbial inhibition.
Mechanism of Action
The mechanism of action of 4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes that are crucial for the survival and proliferation of bacteria and cancer cells. The compound binds to the active site of these enzymes, blocking their activity and leading to cell death . The pathways involved include inhibition of folate synthesis in bacteria and disruption of cell cycle regulation in cancer cells.
Comparison with Similar Compounds
Similar compounds include other sulfonamides like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide and 4-fluorobromobenzene Compared to these compounds, 4-(3-(2-Fluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide has unique structural features that enhance its biological activity and stability
Properties
Molecular Formula |
C18H16FNO4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-[3-(2-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C18H16FNO4S/c1-18(2)17(21)15(13-5-3-4-6-14(13)19)16(24-18)11-7-9-12(10-8-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23) |
InChI Key |
BTUAYXMLISLDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


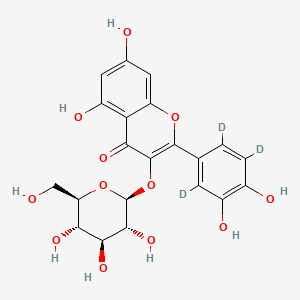
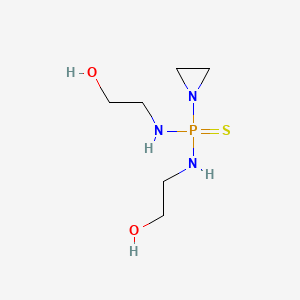
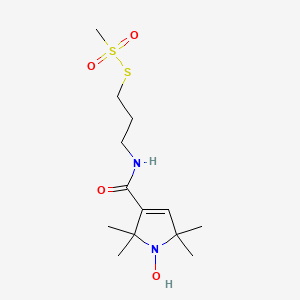

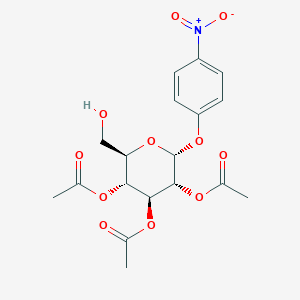
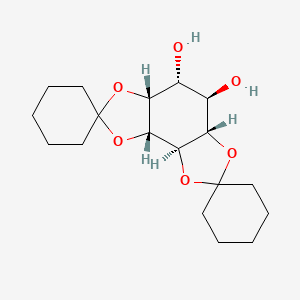
![4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B13857650.png)
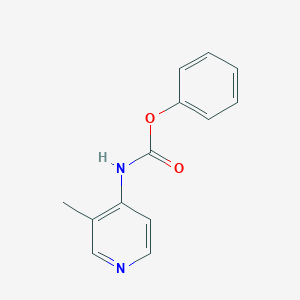
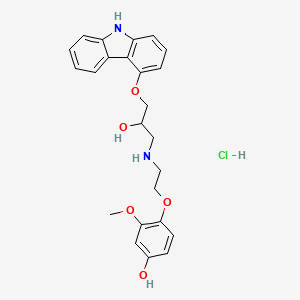
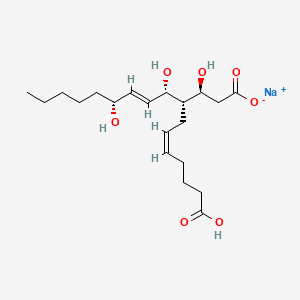
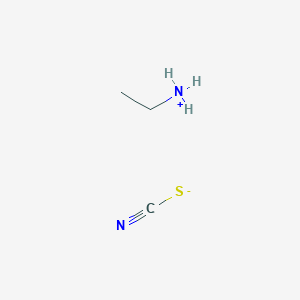
![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)
